[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide
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Overview
Description
[4-(Diphenylmethyl)piperazinyl]-N,N-dibenzamide is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and two benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide typically involves the reaction of 1-(diphenylmethyl)piperazine with benzoyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(Diphenylmethyl)piperazinyl]-N,N-dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is explored for its potential pharmacological properties, including antihistaminic and antiallergic activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine that shares structural similarities with [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide.
Diphenhydramine: An antihistamine with a diphenylmethyl group, similar to the one in this compound
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the piperazine ring with two benzamide groups, which may confer distinct pharmacological properties and applications .
Properties
Molecular Formula |
C30H29N3O |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-benzhydryl-N,N-diphenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C30H29N3O/c34-30(33(27-17-9-3-10-18-27)28-19-11-4-12-20-28)32-23-21-31(22-24-32)29(25-13-5-1-6-14-25)26-15-7-2-8-16-26/h1-20,29H,21-24H2 |
InChI Key |
GQNVDUOOGWDWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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